molecular formula C8H4O3 B114058 Phthalic anhydride-d4 CAS No. 75935-32-9

Phthalic anhydride-d4

Cat. No.: B114058
CAS No.: 75935-32-9
M. Wt: 152.14 g/mol
InChI Key: LGRFSURHDFAFJT-RHQRLBAQSA-N
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Description

Phthalic anhydride-d4 is a deuterated form of phthalic anhydride, where four hydrogen atoms are replaced by deuterium. Its chemical formula is C8D4O3, and it is commonly used as an isotopically labeled compound in various scientific studies. Phthalic anhydride itself is a white solid that is widely used in the production of plasticizers, resins, and dyes.

Mechanism of Action

Target of Action

Phthalic anhydride-d4, also known as 1,3-Isobenzofurandione-4,5,6,7-d4, primarily targets the respiratory system . It is known to cause irritation and damage to the respiratory system if inhaled .

Mode of Action

The primary mechanism of action of this compound is through its ability to undergo hydrolysis in the presence of water or alcohols, forming phthalic acid . Phthalic acid and its derivatives are known to have a variety of biological effects, including antioxidant and anti-inflammatory properties .

Biochemical Pathways

This compound affects the biochemical pathways through its metabolite, phthalic acid. The biodegradation of phthalates using microorganisms could play a significant role . For example, DBP, a type of phthalate, was shown to be hydrolyzed to produce diethyl phthalate (DEP) through β‐oxidation, which was subsequently metabolized to phthalic acid .

Pharmacokinetics

Once absorbed into the body, this compound can be metabolized to phthalic acid, which may then undergo further biotransformation to form other metabolites .

Result of Action

The biological effects of this compound appear to be primarily due to its ability to undergo hydrolysis and form phthalic acid and its derivatives, rather than any direct mechanism of action of the parent compound itself . Prolonged exposure to this compound may lead to chronic effects such as asthma or other respiratory problems .

Action Environment

The action of this compound is influenced by environmental factors. It is considered to be harmful if ingested or inhaled, and prolonged exposure may lead to chronic effects such as asthma or other respiratory problems .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phthalic anhydride-d4 can be synthesized by the deuteration of phthalic anhydride. This process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterated reagents or solvents. One common method is the reaction of phthalic anhydride with deuterated water (D2O) in the presence of a catalyst.

Industrial Production Methods

The industrial production of this compound is similar to that of phthalic anhydride, with the additional step of deuteration. Phthalic anhydride is produced by the catalytic oxidation of o-xylene or naphthalene. The process involves the use of vanadium pentoxide (V2O5) as a catalyst in a gas-phase reaction with molecular oxygen. The resulting phthalic anhydride is then subjected to deuteration to obtain this compound.

Chemical Reactions Analysis

Types of Reactions

Phthalic anhydride-d4 undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form phthalic acid-d4.

    Esterification: Reacts with alcohols to form phthalate esters.

    Amidation: Reacts with amines to form phthalimides.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water or aqueous solutions.

    Esterification: Requires alcohols and an acid catalyst, such as sulfuric acid.

    Amidation: Involves the use of amines and can be catalyzed by heat or acid catalysts.

Major Products Formed

    Hydrolysis: Phthalic acid-d4.

    Esterification: Phthalate esters-d4.

    Amidation: Phthalimides-d4.

Scientific Research Applications

Phthalic anhydride-d4 is used in various scientific research applications, including:

    Chemistry: As an isotopically labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

    Biology: In metabolic studies to trace the incorporation and transformation of phthalic anhydride in biological systems.

    Medicine: In pharmacokinetic studies to understand the distribution and metabolism of drugs containing phthalic anhydride moieties.

    Industry: In the production of deuterated polymers and materials for specialized applications.

Comparison with Similar Compounds

Phthalic anhydride-d4 is unique due to its deuterium labeling, which makes it valuable for isotopic studies. Similar compounds include:

    Phthalic anhydride: The non-deuterated form, widely used in industrial applications.

    Phthalic acid: The hydrolyzed form of phthalic anhydride.

    Phthalimide: A derivative formed by the reaction of phthalic anhydride with ammonia or amines.

This compound stands out due to its isotopic labeling, which provides unique advantages in tracing and studying chemical and biological processes.

Properties

IUPAC Name

4,5,6,7-tetradeuterio-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRFSURHDFAFJT-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=O)OC2=O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583761
Record name (~2~H_4_)-2-Benzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75935-32-9
Record name (~2~H_4_)-2-Benzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 75935-32-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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